(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, an allyl group, a carbonyl group, and a thiazole group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole ring, for example, is a five-membered ring containing nitrogen and sulfur atoms . The presence of the carbonyl group and the imino group would also contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and imino groups could impact its solubility in different solvents .Scientific Research Applications
Photochemistry and Photolysis Studies
In the field of photochemistry, research on similar compounds has explored their behavior under photolysis. For example, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate underwent photolysis in various alcohols and amines, suggesting two photolytic pathways: reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).
Synthesis of Novel Heterocycles
Research has been conducted on the synthesis of new heterocycles using similar compounds as building blocks. For instance, ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used for synthesizing novel heterocycles with significant anticancer activity against the colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).
Coordination with Transition Metals
The coordination of similar ligands with transition metals has been explored. For instance, the synthesis of a bulky 1-(1-arylimino-2,2-dimethylpropyl)-3-(aryl)imidazolium salt led to the isolation of an imino-N-heterocyclic carbene, which was coordinated to titanium, zirconium, hafnium, and chromium (Larocque, Badaj, Dastgir, & Lavoie, 2011).
Antitumor and Antibacterial Potential
Some derivatives of similar compounds have shown potential in antitumor and antibacterial applications. For example, allyl, propargyl, and cyanomethyl esters of imidazo[2,1‐b]thiazole‐5‐carboxylic acids were synthesized, but under the employed conditions, they did not exhibit significant antitumor activity (Andreani et al., 1983).
Chemical Synthesis and Characterization
Studies have also focused on the synthesis and characterization of compounds with similar structures. For instance, the synthesis and characterization of (Z)-3-N-(ethyl)-2-N'-((3-methoxyphenyl)imino)thiazolidine-4-one were reported, including its crystal structure and quantum chemical DFT calculations (Megrouss et al., 2019).
properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-3-7-20-13-6-5-12(17(22)24-4-2)10-15(13)26-18(20)19-16(21)14-11-23-8-9-25-14/h3,5-6,10-11H,1,4,7-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTVHDQIKFQDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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